molecular formula C15H10FNO3 B3258966 6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid CAS No. 312314-24-2

6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid

Cat. No.: B3258966
CAS No.: 312314-24-2
M. Wt: 271.24 g/mol
InChI Key: VJXULUJKEWMTIN-UHFFFAOYSA-N
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Description

6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid is a fluorinated indole derivative known for its unique chemical properties and potential applications in various scientific fields. The incorporation of fluorine into the indole structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of an indole precursor followed by phenoxy substitution. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 6-Fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
  • 7-Fluoro-4-(diethylamino)-1-methylbutylaminoquinoline

Comparison: Compared to similar compounds, 6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid is unique due to its indole core structure combined with a phenoxy group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-4-phenoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-9-6-12-11(8-13(17-12)15(18)19)14(7-9)20-10-4-2-1-3-5-10/h1-8,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXULUJKEWMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=C2C=C(N3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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